N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
This compound features a 6-methylbenzothiazole core linked via an oxane (tetrahydropyran) ring to a thiophen-2-yl group through a carboxamide bridge. The oxane ring may enhance solubility and conformational stability compared to other linker groups (e.g., thiazolidinones or enones) observed in similar compounds .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-4-5-13-14(11-12)24-17(19-13)20-16(21)18(6-8-22-9-7-18)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGKJZAOYKNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The benzothiazole and thiophene rings are then coupled using a suitable linker, such as an oxane carboxamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation and other advanced techniques can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzothiazole-Thiophene Hybrids with Anticancer Activity
Compound 29 (): (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one
- Structure: Benzothiazole linked to thiophene via an enone bridge.
- Activity : IC50 = 9.39 μM against MCF7 breast cancer cells, outperforming doxorubicin (IC50 ~30 μM) .
- Comparison: The target compound replaces the enone bridge with an oxane-carboxamide group. However, the oxane's bulkiness could reduce membrane permeability compared to the planar enone system .
Antimicrobial Benzothiazole Derivatives
Compounds 6a–j (): 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides
- Structure: Benzothiazole linked to nicotinamide via a thiazolidinone ring.
- Activity: Broad-spectrum antimicrobial effects, with MICs comparable to ampicillin against S. aureus and E. coli. The thiazolidinone ring contributes to bacterial membrane disruption .
- Comparison: The target compound’s oxane-carboxamide linker lacks the thiazolidinone’s sulfur atom, which may reduce metal-binding capacity critical for antimicrobial action. However, the thiophene moiety could enhance activity against Gram-negative bacteria via hydrophobic interactions .
Compound III Series (): Derivatives with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline
1,2,4-Triazole-Benzothiazole Hybrids ()
Patel et al.’s Derivatives: 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles
- Structure : Triazole core with benzothiazole and pyridine substituents.
- Activity : Potent against S. aureus (MIC = 6.25 μg/mL) and M. tuberculosis (MIC = 1.6 μg/mL). The 6-methylbenzothiazole group enhances Gram-positive targeting .
- Comparison : The target compound lacks the triazole ring’s nitrogen-rich scaffold, which is critical for DNA gyrase inhibition. However, its thiophene group may compensate by interacting with bacterial efflux pumps, reducing resistance development .
Structural and Functional Analysis Table
Key Findings and Implications
Anticancer Potential: The oxane-carboxamide linker in the target compound may improve receptor binding compared to enone-linked analogs (e.g., Compound 29) but requires validation via kinase assays .
Antimicrobial Versatility: While lacking the thiazolidinone’s sulfur-mediated activity, the thiophene moiety could broaden antimicrobial coverage, particularly against resistant strains .
Structural Trade-offs : The absence of a triazole or pyridine ring may limit DNA-targeting efficacy but reduce cytotoxicity risks associated with nitrogen-rich scaffolds .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, antioxidant capabilities, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzothiazole ring with a thiophene ring and an oxane carboxamide group. Its molecular formula is with a molecular weight of approximately 362.5 g/mol. This unique configuration imparts specific electronic and chemical properties that enhance its biological activity.
1. Antibacterial Activity
Recent studies have highlighted the compound's potent antibacterial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated low nanomolar activity against bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.
| Bacterial Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 | Inhibition of DNA gyrase |
| Escherichia coli | 0.8 | Inhibition of topoisomerase IV |
| Acinetobacter baumannii | 0.6 | Dual inhibition of gyrase and topoisomerase IV |
These findings suggest that the compound could be developed as a novel antibacterial agent, particularly against multi-drug resistant strains.
2. Antioxidant Properties
The antioxidant capabilities of this compound have also been evaluated using various assays such as DPPH and FRAP tests. The compound exhibited significant radical scavenging activity, indicating its potential as an antioxidant agent.
| Assay Type | IC50 (µM) | Remarks |
|---|---|---|
| DPPH | 15 | Effective in scavenging free radicals |
| FRAP | 12 | Strong reducing power |
These results underscore its potential utility in preventing oxidative stress-related diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- DNA Gyrase and Topoisomerase IV Inhibition: The compound binds to the active sites of these enzymes, disrupting their function and inhibiting bacterial DNA replication.
- Antioxidant Mechanism: It scavenges free radicals through electron donation, thereby neutralizing oxidative stress.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
-
In Vivo Efficacy Against S. aureus Infections:
- A study demonstrated that administration of the compound in a murine model significantly reduced bacterial load in infected tissues compared to controls.
- Dosage: 10 mg/kg body weight showed optimal results.
-
Antioxidant Effects in Diabetic Rats:
- The compound was administered to diabetic rats, resulting in reduced oxidative stress markers (MDA levels decreased by 40%).
- This suggests potential therapeutic applications in managing diabetes-related complications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(6-methyl-1,3-benzothiazol-2-yl)-4-(thiophen-2-yl)oxane-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Formation of the benzothiazole core : Reacting 2-amino-6-methylbenzothiazole with a chlorinated aromatic compound under reflux (e.g., using ethanol or THF as a solvent) .
- Oxane ring construction : Cyclization of 4-(thiophen-2-yl)oxane-4-carboxylic acid derivatives via acid-catalyzed esterification or nucleophilic substitution .
- Amide coupling : Using carbodiimide crosslinkers (e.g., EDCI/HOBt) to conjugate the benzothiazole and oxane-carboxylic acid moieties under inert atmosphere .
- Key Characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential to confirm structural integrity .
Q. How is the structural uniqueness of this compound validated compared to simpler analogs?
- Methodological Answer : Comparative analysis with analogs lacking heterocyclic complexity (e.g., absence of thiophene or oxane groups) is performed using:
- X-ray crystallography : Tools like SHELX or ORTEP-3 resolve 3D conformation, highlighting steric effects from the oxane ring and π-π stacking from the thiophene .
- Thermogravimetric analysis (TGA) : Differentiates thermal stability influenced by the oxane ring’s rigidity .
- Structural Uniqueness : The combination of benzothiazole, thiophene, and oxane groups enhances planar rigidity and electronic delocalization, critical for bioactivity .
Advanced Research Questions
Q. What strategies optimize reaction yields during the coupling of benzothiazole and oxane intermediates?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for thiophene integration .
- Reaction monitoring : Real-time FTIR tracks carboxamide bond formation, minimizing byproducts .
Q. How do substituent variations on the benzothiazole or thiophene moieties affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Functional group substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on benzothiazole enhances enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% with 6-Cl substitution) .
- Bioisosteric replacement : Replacing thiophene with furan decreases cytotoxicity but improves solubility .
- Data Table :
| Substituent Position | Group | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Benzothiazole C6 | -CH₃ | 12.3 ± 1.2 | 0.45 |
| Benzothiazole C6 | -Cl | 7.8 ± 0.9 | 0.32 |
| Thiophene C5 | -H | 10.1 ± 1.5 | 0.50 |
| Thiophene C5 | -OCH₃ | 15.6 ± 2.1 | 0.75 |
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in kinase assays) are addressed by:
- Polymorph screening : Using SIR97 or SHELXD to identify crystal forms with altered binding pocket accessibility .
- Ligand docking validation : Molecular dynamics simulations (e.g., AutoDock Vina) correlate crystallographic data with enzymatic inhibition kinetics .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show negligible effects?
- Methodological Answer : Variability arises from:
- Cell line specificity : Sensitivity differences in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .
- Assay conditions : Varying glutathione levels in media alter oxidative stress-mediated apoptosis pathways .
- Resolution : Standardize protocols using NCI-60 cell panels and LC-MS/MS quantification of intracellular compound levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
